6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]hexanamide
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Overview
Description
6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]hexanamide is a complex organic compound that features a quinazolinone core, a furan ring, and a hexanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]hexanamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with isocyanates or carbodiimides under acidic or basic conditions.
Introduction of the Bromine Atom: Bromination of the quinazolinone core can be carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.
Attachment of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction using a furan-2-ylmethyl halide.
Formation of the Hexanamide Chain: This can be achieved through an amide coupling reaction using hexanoic acid or its derivatives with the quinazolinone-furan intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or neutral conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinazolinone derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a versatile intermediate for the preparation of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable building block.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, although further research is needed to confirm these effects.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The presence of the quinazolinone core is particularly interesting due to its known pharmacological activities.
Industry
In materials science, the compound could be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The exact mechanism of action of 6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]hexanamide is not well-documented. it is likely to interact with various molecular targets, including enzymes and receptors, through its multiple functional groups. The quinazolinone core may inhibit specific enzymes, while the furan ring and hexanamide chain could enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)butanoic acid
- 6-bromo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
Uniqueness
The uniqueness of 6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]hexanamide lies in its combination of a quinazolinone core, a furan ring, and a hexanamide chain. This combination provides a unique set of chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(furan-2-ylmethyl)hexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN3O3S/c20-13-7-8-16-15(11-13)18(25)23(19(27)22-16)9-3-1-2-6-17(24)21-12-14-5-4-10-26-14/h4-5,7-8,10-11H,1-3,6,9,12H2,(H,21,24)(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFARHGKIDDVHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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